N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide
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Overview
Description
The compound “N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide” is a complex organic molecule. It contains a benzofuran ring, which is a heterocyclic compound . Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of benzofuran compounds involves several steps. A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents . Substituted benzofurans were synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C - and O -allyl isomerization followed by ring-closing metathesis .Molecular Structure Analysis
The molecular structure of the compound can be determined by various spectroscopic techniques. The NIST Chemistry WebBook provides information on the molecular structure of similar compounds .Chemical Reactions Analysis
The chemical reactions involving benzofuran compounds are diverse. For example, an iodine (III)-catalyzed oxidative cyclization of 2-hydroxystilbenes provides 2-arylbenzofurans .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined by various analytical techniques. For similar compounds, the NIST Chemistry WebBook provides information on properties such as molecular weight, index of refraction, molar refractivity, molar volume, polarizability, surface tension, density, flash point, enthalpy of vaporization, boiling point, and vapour pressure .Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Isoxazole C-Nucleosides : Research demonstrated the synthesis of isoxazole C-nucleoside from furanone glycoside via enaminone glycoside, highlighting the utility of furan derivatives in nucleoside analogs creation. This process involves the reaction of furanone glycoside with aminophenols, showcasing the potential for constructing complex molecules for various applications, including medicinal chemistry (Maeba et al., 1993).
Cyclic Sulfites of Sugars : The study on the synthesis and nuclear magnetic resonance spectroscopy of the cyclic sulfites of some sugars, involving reactions with thionyl chloride, reveals the chemical versatility of sulfite and chloro-substituted compounds. Such reactions may offer pathways for the synthesis or modification of complex organic molecules, including potential drug candidates (Wang & Hogencamp, 1979).
Electrophilic Reactions in Nenitzescu Reaction : The use of DDQ as an electrophile in the Nenitzescu reaction to produce benzofuran derivatives underlines the synthetic utility of incorporating furan and benzofuran units into complex molecules. Such methodologies could be relevant to synthesizing derivatives of the compound for probing biological activities or for material science applications (Kucklaender et al., 2011).
Pro-Apoptotic Activity of Indapamide Derivatives : While focusing on indapamide derivatives, this research underscores the importance of chloro and sulfonamide functional groups in medicinal chemistry, particularly for anticancer applications. The methodological approaches and functional groups highlighted may inform the synthesis and application of related compounds like N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide (Yılmaz et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . Future research may focus on discovering novel benzofuran compounds with enhanced biological activities and developing more efficient synthesis methods .
Properties
IUPAC Name |
N-[(7-chloro-2-methyl-2,3-dihydro-1-benzofuran-5-yl)sulfonyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O5S/c1-10-5-11-7-14(8-15(18)16(11)25-10)26(22,23)20-17(21)12(9-19)6-13-3-2-4-24-13/h2-4,6-8,10H,5H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTDLVYCWPDPPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C(=CC(=C2)S(=O)(=O)NC(=O)C(=CC3=CC=CO3)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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